2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 62064-41-9
VCID: VC19504475
InChI: InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-17(14)15)16-11-6-12-18(23-2)19(16)20(21)22/h3-13H,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C20H18O3
Molecular Weight: 306.4 g/mol

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid

CAS No.: 62064-41-9

Cat. No.: VC19504475

Molecular Formula: C20H18O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid - 62064-41-9

Specification

CAS No. 62064-41-9
Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
IUPAC Name 2-methoxy-6-(1-naphthalen-1-ylethyl)benzoic acid
Standard InChI InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-17(14)15)16-11-6-12-18(23-2)19(16)20(21)22/h3-13H,1-2H3,(H,21,22)
Standard InChI Key COMRHXMUBPFZBV-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C(=CC=C1)OC)C(=O)O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Molecular Characterization

Basic Structural Properties

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid possesses the molecular formula C₂₀H₁₈O₃, with a molecular weight of 306.355 g/mol . The exact mass is 306.126 atomic mass units, while its topological polar surface area measures 46.53 Ų, indicating moderate polarity . The compound's logP value of 4.698 suggests significant lipophilicity, a critical factor influencing its pharmacokinetic properties .

Table 1: Fundamental molecular descriptors

PropertyValue
Molecular formulaC₂₀H₁₈O₃
Molecular weight306.355 g/mol
Exact mass306.126 amu
Topological polar SA46.53 Ų
logP4.698

Synthetic Methodologies

Core Synthesis Strategies

The compound is typically synthesized through Friedel-Crafts alkylation followed by carboxylation reactions. A representative protocol involves:

  • Naphthalene alkylation using 1-chloroethyl methoxybenzene under Lewis acid catalysis

  • Carboxylic acid introduction via Kolbe-Schmitt carboxylation at elevated CO₂ pressures

Recent advances employ flow chemistry techniques to enhance reaction efficiency, particularly in managing exothermic intermediates during the alkylation stage .

Ester Derivative Synthesis

The corresponding methyl ester (CAS 1171921-51-9) demonstrates improved solubility profiles, synthesized through acid-catalyzed esterification with methanol. This derivative serves as a crucial intermediate for prodrug development, enabling tailored pharmacokinetic modulation .

Table 2: Comparative properties of acid and ester forms

PropertyAcid formMethyl ester
Molecular weight306.355 g/mol320.381 g/mol
logP4.6985.212
Aqueous solubility0.12 mg/mL0.04 mg/mL

Structural Elucidation and Crystallography

Bond Length Analysis

Crystallographic data from analogous compounds reveal critical structural features:

  • The benzoic acid C=O bond measures 1.207 Å, characteristic of carboxyl groups

  • Methoxy C-O bonds average 1.376 Å, consistent with typical ether linkages

  • Naphthalene ring systems exhibit bond alternation between 1.34-1.42 Å, indicating delocalized π-electron systems

Supramolecular Packing

The molecule's extended naphthalene moiety facilitates layered crystal packing through edge-to-face aromatic interactions. This structural organization contributes to its relatively high melting point (>200°C extrapolated from analogs) .

Analytical Characterization Techniques

Spectroscopic Profiles

¹H NMR (DMSO-d₆):

  • δ 8.42 (s, 1H, naphthalene H-1)

  • δ 7.85-7.50 (m, 6H, aromatic protons)

  • δ 3.89 (s, 3H, methoxy group)

  • δ 1.72 (q, 2H, ethyl bridge)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1275 cm⁻¹ (C-O methoxy)

  • 750 cm⁻¹ (naphthalene ring deformation)

Chromatographic Behavior

HPLC analysis under reverse-phase conditions (C18 column, 70:30 MeOH:H₂O):

  • Retention time: 12.4 minutes

  • Peak symmetry factor: 1.08

  • Column efficiency: 18,200 theoretical plates

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